![molecular formula C24H24N2OS B2871843 N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide CAS No. 313374-03-7](/img/structure/B2871843.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

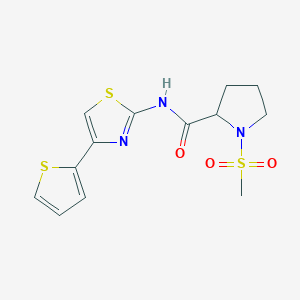

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenols with various carbonyl compounds . For instance, a series of 1,3-benzothiazol-2-yl benzamides were prepared in satisfactory yield and evaluated for their anticonvulsant, neurotoxicity, CNS depressant study and other toxicity studies .Molecular Structure Analysis

A structural study has been carried out on N - (1,3-benzothiazol-2-yl)-4- (halogenobenzenesulfonyl)-hydrazides . Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For instance, a reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific substituents. For instance, one compound was reported to have a melting point of 144-146°C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-Aryl(benzyl)adamantane-1-carboxamides, including compounds related to N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide, have been synthesized with good yields. These syntheses involve reactions of adamantane-1-carboxylic acid with aromatic amines, showcasing the chemical's role in developing new organic compounds with potentially varied applications (Shishkin et al., 2020).

Antiviral Activity

Compounds carrying the adamantyl moiety, including N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, have been evaluated for their antiviral activity against influenza A and B viruses. These studies highlight the potential of adamantane-containing compounds in antiviral drug development (Göktaş et al., 2012).

Ceramide Metabolism

Adamantane-1-carboxylic acid (2-benzoylamino-benzothiazol-6-yl)amide (NVP-231) has been identified as a potent, specific, and reversible inhibitor of ceramide kinase (CerK). This discovery is significant for controlling ceramide levels, with implications for diseases related to ceramide metabolism (Graf et al., 2008).

Material Science

Adamantane-containing compounds are utilized in the synthesis and characterization of new polyamides and polyimides, demonstrating their importance in developing advanced materials with high thermal stability and mechanical strength. Such studies indicate the role of adamantane derivatives in enhancing the properties of polymeric materials (Liaw & Liaw, 1999).

Antimicrobial Activity

Adamantane-isothiourea hybrid derivatives have shown potent in vitro antimicrobial activity against various bacterial strains and the yeast-like pathogenic fungus Candida albicans. This highlights the potential of adamantane-containing compounds in antimicrobial drug development (Al-Wahaibi et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2OS/c27-23(24-12-15-9-16(13-24)11-17(10-15)14-24)26-19-6-2-1-5-18(19)22-25-20-7-3-4-8-21(20)28-22/h1-8,15-17H,9-14H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKVCLUVTUNTSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2871761.png)

![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2871762.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2871767.png)

![4-(4-Acetylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2871768.png)

![1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one](/img/structure/B2871771.png)

![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2871775.png)

![3-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2871777.png)

![N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2871781.png)